molecular formula C19H26N6O2 B2419422 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-93-5

8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2419422
CAS RN: 335403-93-5
M. Wt: 370.457
InChI Key: ONIJXWBSYISGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Amphiphilic Copolymers

Amphiphilic copolymers play a crucial role in biomaterials and are often used as antibacterial agents. Researchers have synthesized amphiphilic copolymers of P(DMAEMA-co-MMA) by varying the concentrations of two monomers: 2-dimethylamino ethylmethacrylate (DMAEMA) and methyl methacrylate (MMA). These copolymers exhibit effective inhibition of bacterial growth. Specifically, the PDM1 copolymer demonstrated good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, with zones of inhibition of approximately 19 mm and 20 mm, respectively. Moreover, these copolymers effectively controlled bacterial biofilm adhesion, making them promising candidates for applications in bioreactors, sensors, surgical equipment, and drug delivery devices .

UV Curing Industry

The compound “8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is related to the photoinitiator Omnirad 379. Photoinitiators are crucial for UV curing processes. Omnirad 379, which shares similarities with Omnirad 369, has been used in UV-curable formulations. However, it’s essential to note that the Austrian Authority has sought reclassification of Omnirad 379 to Reprotoxin 1B status .

Quinazolinone Derivatives

Quinazolinone derivatives, including 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone, have diverse biological properties. While the specific application of our compound within this class is not explicitly mentioned, exploring its potential in drug discovery and medicinal chemistry could yield interesting results .

properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-13-6-8-14(9-7-13)12-25-15-16(21-18(25)20-10-11-22(2)3)23(4)19(27)24(5)17(15)26/h6-9H,10-12H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIJXWBSYISGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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